Mebbydrolin napadisylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

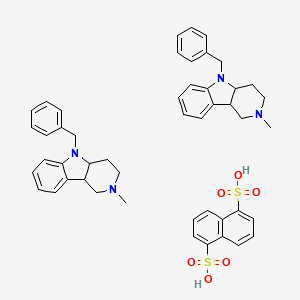

C48H52N4O6S2 |

|---|---|

Molecular Weight |

845.1 g/mol |

IUPAC Name |

5-benzyl-2-methyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid |

InChI |

InChI=1S/2C19H22N2.C10H8O6S2/c2*1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*2-10,17,19H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16) |

InChI Key |

ILJLNZBWFZLRJJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.CN1CCC2C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Mebhydrolin Napadisylate: A Technical Whitepaper on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebhydrolin napadisylate, a first-generation antihistamine, has been utilized for the symptomatic relief of various allergic conditions.[1][2][3] Its primary mechanism of action involves the competitive antagonism of the histamine H1 receptor.[3][4][5] As a first-generation agent, it readily crosses the blood-brain barrier, leading to central nervous system effects, most notably sedation.[4][6] Additionally, mebhydrolin exhibits anticholinergic properties, contributing to some of its therapeutic effects and adverse event profile.[4] Recent research has uncovered a novel and potentially significant mechanism of action for mebhydrolin: the inhibition of the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), suggesting a role in antiviral therapy that is independent of its antihistaminic activity.[4][5] This technical guide provides a detailed overview of the established and emerging mechanisms of action of mebhydrolin napadisylate, presents available data in a structured format, and outlines relevant experimental protocols.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

Mebhydrolin functions as an inverse agonist at the histamine H1 receptor. By binding to the receptor, it stabilizes the inactive conformation, thereby preventing the downstream signaling cascade initiated by histamine. This action alleviates the classic symptoms of allergic reactions, which are mediated by histamine binding to H1 receptors on various cell types.

Key Physiological Effects of H1 Receptor Blockade:

-

Reduced Capillary Permeability: Prevents the histamine-induced increase in permeability of post-capillary venules, thereby reducing edema and swelling.[4]

-

Inhibition of Vasodilation: Counteracts the vasodilatory effects of histamine, leading to a reduction in redness and flushing.[4]

-

Suppression of Pruritus: Blocks histamine-induced stimulation of sensory nerve endings, which is responsible for itching.[4]

-

Decreased Bronchoconstriction: Attenuates the constrictive effects of histamine on bronchial smooth muscle.

Signaling Pathway of Histamine H1 Receptor and its Inhibition by Mebhydrolin

Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling ultimately leads to the activation of transcription factors such as NF-κB, promoting the expression of pro-inflammatory genes. Mebhydrolin, by blocking the initial histamine binding, prevents this entire cascade.

Anticholinergic Activity

A characteristic feature of first-generation antihistamines, including mebhydrolin, is their ability to act as antagonists at muscarinic acetylcholine receptors.[4] This anticholinergic activity contributes to certain therapeutic effects, such as the drying of mucous membranes, which can be beneficial in conditions like allergic rhinitis. However, it is also responsible for a range of side effects.

Common Anticholinergic Side Effects:

-

Dry mouth

-

Blurred vision

-

Urinary retention

-

Constipation

-

Tachycardia

Central Nervous System Effects

Mebhydrolin is known to cross the blood-brain barrier, a property typical of first-generation antihistamines.[4][6] This leads to its interaction with H1 receptors and other receptors within the central nervous system (CNS).

Primary CNS Effects:

-

Sedation and Drowsiness: The most common CNS effect, resulting from the antagonism of H1 receptors in the brain, which are involved in maintaining wakefulness.[4][6]

-

Impaired Cognitive Function and Psychomotor Performance: Can affect alertness, concentration, and coordination.

The sedative properties of mebhydrolin are a significant consideration in its clinical use.

Novel Mechanism: Inhibition of Zika Virus NS5 RdRp

Recent groundbreaking research has identified a novel mechanism of action for mebhydrolin napadisylate, positioning it as a potential antiviral agent. A 2022 study demonstrated that mebhydrolin inhibits the replication of the Zika virus (ZIKV) in various cell lines.[4][5] This antiviral activity was found to be independent of its histamine H1 receptor antagonism.

The study revealed that mebhydrolin directly targets the ZIKV non-structural protein 5 (NS5), which contains the RNA-dependent RNA polymerase (RdRp) essential for viral genome replication.[4][5] Mebhydrolin was shown to bind to the ZIKV NS5 RdRp in vitro.[5]

This discovery opens up a new therapeutic avenue for mebhydrolin and highlights its potential for drug repurposing.

Data Summary

| Mechanism of Action | Target | Effect | Quantitative Data |

| Primary Antihistaminic | Histamine H1 Receptor | Inverse Agonist | Ki not available |

| Anticholinergic | Muscarinic Acetylcholine Receptors | Antagonist | IC50 not available |

| Central Nervous System | Brain Histamine H1 Receptors | Antagonist | Not applicable |

| Antiviral | Zika Virus NS5 RdRp | Inhibitor | In vitro binding confirmed; specific IC50/Ki for RdRp inhibition not detailed in available sources. |

Experimental Protocols

Histamine H1 Receptor Binding Assay (General Protocol)

While a specific protocol for mebhydrolin is not available, a general radioligand binding assay to determine the affinity for the H1 receptor would follow these steps:

-

Membrane Preparation: Isolation of cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: Use of a radiolabeled H1 receptor antagonist, such as [³H]-mepyramine.

-

Competition Binding: Incubation of the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor drug (mebhydrolin).

-

Separation: Separation of bound and free radioligand (e.g., by filtration).

-

Detection: Quantification of the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculation of the IC50 value (concentration of the drug that inhibits 50% of the specific binding of the radioligand), which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Zika Virus NS5 RdRp Inhibition Assay (Conceptual Protocol)

Based on the findings of the 2022 study, a biochemical assay to confirm the inhibition of ZIKV NS5 RdRp by mebhydrolin would likely involve:

-

Protein Expression and Purification: Recombinant expression and purification of the ZIKV NS5 protein.

-

RdRp Activity Assay: A system to measure the polymerase activity, which could involve:

-

A template RNA strand.

-

Incorporation of radiolabeled or fluorescently tagged nucleotides into a new RNA strand.

-

-

Inhibition Measurement: Performing the RdRp activity assay in the presence of varying concentrations of mebhydrolin.

-

Detection: Measuring the incorporation of the labeled nucleotides to determine the rate of RNA synthesis.

-

Data Analysis: Calculating the IC50 value for the inhibition of RdRp activity by mebhydrolin.

Conclusion

Mebhydrolin napadisylate is a first-generation antihistamine with a well-established mechanism of action centered on the antagonism of the histamine H1 receptor. Its clinical profile is also significantly influenced by its anticholinergic properties and its ability to penetrate the central nervous system. The recent discovery of its inhibitory effect on the Zika virus NS5 RNA-dependent RNA polymerase represents a paradigm shift in our understanding of this molecule's therapeutic potential. This finding, independent of its traditional antihistaminic role, opens exciting avenues for drug repurposing and the development of novel antiviral strategies. Further research is warranted to quantify the binding affinities and inhibitory concentrations for its various targets and to fully elucidate the clinical implications of its anti-Zika virus activity.

References

- 1. Summary of the IC50 (μM) values obtained for each antagonist drug with their respective Anticholinergic Cognitive Burden (ACB) and Serum Anticholinergic Activity (SAA) scores. [plos.figshare.com]

- 2. Mebhydrolin - Wikipedia [en.wikipedia.org]

- 3. What is Mebhydrolin Napadisilate used for? [synapse.patsnap.com]

- 4. Repurposing of the antihistamine mebhydrolin napadisylate for treatment of Zika virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KEGG DRUG: Mebhydrolin napadisilate [kegg.jp]

The Pharmacokinetics and Pharmacodynamics of Mebhydrolin Napadisylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebhydrolin napadisylate, a first-generation antihistamine, has been utilized for the symptomatic relief of various allergic conditions. This technical guide provides a comprehensive overview of the current understanding of its pharmacokinetic and pharmacodynamic properties. While detailed quantitative pharmacokinetic data in humans remains limited in publicly available literature, this document synthesizes the existing qualitative knowledge and presents a thorough analysis of its mechanism of action. Mebhydrolin napadisylate exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor, a G-protein coupled receptor. This guide elucidates the downstream signaling cascade, involving the Gq protein, phospholipase C, and the subsequent activation of the IP3/DAG pathway, leading to the modulation of inflammatory responses through transcription factors such as NF-κB. This document also outlines generalized experimental protocols for the pharmacokinetic and pharmacodynamic evaluation of antihistamines, providing a framework for future research and development in this area.

Introduction

Mebhydrolin napadisylate is a first-generation H1-receptor antagonist used in the management of allergic reactions such as urticaria, allergic rhinitis, and pruritus.[1] Despite its long history of clinical use in some countries, comprehensive pharmacokinetic and pharmacodynamic data are not as readily available as for newer generation antihistamines. This guide aims to consolidate the existing knowledge, identify gaps in our understanding, and provide a detailed technical resource for professionals in the field of pharmacology and drug development.

Pharmacodynamics

Mechanism of Action

Mebhydrolin napadisylate is a competitive antagonist of the histamine H1 receptor.[1][2] By binding to the H1 receptor, it prevents histamine from eliciting its pro-inflammatory effects. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a cascade of intracellular events.[3][4] Mebhydrolin, by blocking this initial step, effectively mitigates the symptoms of allergic reactions, which include vasodilation, increased capillary permeability, and sensory nerve stimulation.[2]

Signaling Pathway

The antagonism of the H1 receptor by Mebhydrolin napadisylate interrupts a well-defined signaling pathway. The H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[3][4]

Histamine H1 Receptor Signaling Pathway

Upon histamine binding, the activated Gq protein stimulates phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[4][5] The increased intracellular Ca²⁺ and DAG collectively activate protein kinase C (PKC).[4][5] This activation of PKC can, in turn, lead to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6] NF-κB then translocates to the nucleus and promotes the expression of various pro-inflammatory genes, including cytokines and adhesion molecules, which are responsible for the clinical manifestations of an allergic reaction.[3][4] Mebhydrolin napadisylate, by preventing the initial activation of the H1 receptor, effectively halts this entire signaling cascade.

Pharmacokinetics

The pharmacokinetic profile of Mebhydrolin napadisylate has not been as extensively characterized as that of more modern antihistamines. The available information is largely qualitative.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Mebhydrolin napadisylate is reported to be well-absorbed from the gastrointestinal tract following oral administration.[2] The onset of action is typically within a few hours.[2]

-

Distribution: As a first-generation antihistamine, Mebhydrolin is expected to have a relatively large volume of distribution and can cross the blood-brain barrier, which is consistent with the potential for central nervous system side effects such as drowsiness.

-

Metabolism: The drug is metabolized in the liver.[2] Specific metabolic pathways and the enzymes involved have not been well-documented in the available literature.

-

Excretion: The metabolites, along with some unchanged drug, are primarily excreted through the kidneys.[2]

Quantitative Pharmacokinetic Parameters

| Parameter | Symbol | Value | Reference |

| Time to Maximum Plasma Concentration | Tmax | Not Reported | |

| Maximum Plasma Concentration | Cmax | Not Reported | |

| Elimination Half-life | t½ | Not Reported | |

| Volume of Distribution | Vd | Not Reported | |

| Bioavailability | F | Not Reported | |

| Protein Binding | Not Reported | ||

| Clearance | CL | Not Reported |

Experimental Protocols

Detailed experimental protocols for the study of Mebhydrolin napadisylate are scarce. The following sections outline generalized methodologies that can be adapted for the pharmacokinetic and pharmacodynamic evaluation of this and other antihistamines.

Pharmacokinetic Study Protocol (Generalized)

A typical pharmacokinetic study for an orally administered solid dosage form of an antihistamine would involve the following steps:

Experimental Workflow for a Human Pharmacokinetic Study

-

Study Design: A single-dose, open-label study in healthy adult volunteers is a common initial design.

-

Drug Administration: A standardized oral dose of Mebhydrolin napadisylate is administered to fasting subjects.

-

Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Bioanalytical Method: A validated bioanalytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), is used to quantify the concentration of Mebhydrolin in the plasma samples.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental or compartmental analysis software.

Pharmacodynamic Study Protocol (Generalized)

The antihistaminic activity of Mebhydrolin napadisylate can be assessed in vivo using the histamine-induced wheal and flare test.

-

Study Design: A randomized, double-blind, placebo-controlled crossover study is a robust design.

-

Drug Administration: Subjects receive a single oral dose of Mebhydrolin napadisylate or a placebo.

-

Histamine Challenge: At various time points after drug administration, a fixed concentration of histamine is injected intradermally into the forearm.

-

Measurement of Wheal and Flare: The areas of the resulting wheal (edema) and flare (erythema) are measured at a set time after the histamine challenge (e.g., 15 minutes).

-

Data Analysis: The percentage inhibition of the wheal and flare areas by Mebhydrolin napadisylate compared to placebo is calculated to determine the magnitude and duration of its antihistaminic effect.

Conclusion

Mebhydrolin napadisylate is a first-generation antihistamine that effectively blocks the H1 receptor, thereby inhibiting the downstream signaling cascade responsible for allergic symptoms. While its pharmacodynamic mechanism of action is reasonably well understood, there is a notable lack of publicly available, detailed quantitative pharmacokinetic data for this compound. The generalized experimental protocols provided in this guide offer a framework for conducting studies that could fill these knowledge gaps. Further research is warranted to fully characterize the pharmacokinetic profile of Mebhydrolin napadisylate, which would enable a more complete understanding of its clinical pharmacology and support its continued safe and effective use.

References

- 1. What is Mebhydrolin Napadisilate used for? [synapse.patsnap.com]

- 2. What is the mechanism of Mebhydrolin Napadisilate? [synapse.patsnap.com]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. SMPDB [smpdb.ca]

- 5. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Mebhydrolin Napadisylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Mebhydrolin napadisylate, an antihistamine drug. The document details the primary synthesis pathway, including the preparation of key precursors, and presents relevant quantitative data and detailed experimental protocols. Alternative synthetic strategies for the core molecular structure are also briefly discussed.

Introduction

Mebhydrolin is a first-generation antihistamine with a distinctive γ-carboline (pyrido[4,3-b]indole) core structure.[1][2][3][4] It is clinically used in the form of its napadisylate salt, which is a salt of Mebhydrolin with 1,5-naphthalenedisulfonic acid.[5][6] This guide focuses on the chemical synthesis of Mebhydrolin napadisylate, providing a detailed roadmap for its preparation from readily available starting materials.

Primary Synthesis Pathway

The most common industrial synthesis of Mebhydrolin napadisylate is a multi-step process that involves the construction of the piperidine ring, followed by the formation of the indole moiety via a Fischer indole synthesis, and finally, salt formation.

A visual representation of the overall synthesis pathway is provided below:

Figure 1: Overall synthesis pathway of Mebhydrolin Napadisylate.

Synthesis of Precursors

1-Methyl-4-piperidone is a key intermediate in the synthesis of Mebhydrolin. A common method for its preparation involves a double Michael addition of methylamine to methyl acrylate, followed by a Dieckmann condensation and subsequent decarboxylation.[7][8][9][10]

Experimental Protocol:

-

Michael Addition: Methyl acrylate is reacted with an aqueous or methanolic solution of methylamine. The reaction is typically carried out at room temperature or with gentle heating. The resulting product is dimethyl 3,3'-(methylimino)dipropionate.

-

Dieckmann Condensation: The diester is then subjected to an intramolecular Claisen condensation (Dieckmann condensation) using a strong base such as sodium methoxide or sodium hydride in an inert solvent like toluene or benzene. This cyclization reaction forms a β-keto ester intermediate.

-

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is hydrolyzed and decarboxylated under acidic conditions (e.g., by refluxing with hydrochloric acid) to yield 1-methyl-4-piperidone, which is usually isolated as its hydrochloride salt.

| Precursor/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| Methyl Acrylate | C₄H₆O₂ | 86.09 | - | >99 |

| Methylamine | CH₅N | 31.06 | - | >99 |

| 1-Methyl-4-piperidone | C₆H₁₁NO | 113.16 | 70-80 | >98 |

Table 1: Quantitative data for the synthesis of 1-Methyl-4-piperidone.

N-Benzyl-N-phenylhydrazine is another crucial precursor. It is synthesized via the N-alkylation of phenylhydrazine with benzyl chloride.

Experimental Protocol:

-

N-Alkylation: Phenylhydrazine is reacted with benzyl chloride in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent like ethanol or toluene. The reaction mixture is typically heated to drive the reaction to completion.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by filtration to remove the inorganic salts, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or recrystallization.

| Precursor/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | - | >99 |

| Benzyl Chloride | C₇H₇Cl | 126.58 | - | >99 |

| N-Benzyl-N-phenylhydrazine | C₁₃H₁₄N₂ | 198.27 | 85-95 | >98 |

Table 2: Quantitative data for the synthesis of N-Benzyl-N-phenylhydrazine.

1,5-Naphthalenedisulfonic acid is prepared by the sulfonation of naphthalene.[11][12][13][14][15][16][17]

Experimental Protocol:

-

Sulfonation: Naphthalene is treated with an excess of fuming sulfuric acid (oleum) or sulfur trioxide. The reaction temperature is a critical parameter to control the regioselectivity of the sulfonation. The formation of the 1,5-disulfonic acid is favored at lower temperatures.

-

Isolation: The product is typically isolated as its sodium salt by adding sodium chloride or sodium sulfate to the reaction mixture, which causes the less soluble disodium 1,5-naphthalenedisulfonate to precipitate. The free acid can be obtained by acidification of the salt.

| Precursor/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| Naphthalene | C₁₀H₈ | 128.17 | - | >99 |

| 1,5-Naphthalenedisulfonic acid | C₁₀H₈O₆S₂ | 288.30 | 80-90 | >97 |

Table 3: Quantitative data for the synthesis of 1,5-Naphthalenedisulfonic Acid.

Core Synthesis: Fischer Indole Synthesis of Mebhydrolin

The γ-carboline core of Mebhydrolin is constructed via the Fischer indole synthesis.[18][19][20]

Experimental Protocol:

-

Condensation: 1-Methyl-4-piperidone hydrochloride is reacted with N-benzyl-N-phenylhydrazine in an acidic medium, such as acetic acid or a mixture of acetic acid and a mineral acid (e.g., HCl). This reaction initially forms a hydrazone intermediate.

-

Cyclization: Upon heating, the hydrazone undergoes a-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring, yielding the Mebhydrolin free base (5-benzyl-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole).

-

Isolation: The Mebhydrolin base is typically isolated by basifying the reaction mixture and extracting the product with an organic solvent. The solvent is then removed to give the crude product, which can be purified by recrystallization or chromatography.

| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| Mebhydrolin (free base) | C₁₉H₂₀N₂ | 276.38 | 60-70 | >98 |

Table 4: Quantitative data for the Fischer Indole Synthesis of Mebhydrolin.

Salt Formation: Mebhydrolin Napadisylate

The final step is the formation of the napadisylate salt.

Experimental Protocol:

-

Salt Formation: The Mebhydrolin free base is dissolved in a suitable solvent, such as ethanol or acetone. A solution of 1,5-naphthalenedisulfonic acid in the same or a miscible solvent is then added.

-

Precipitation and Isolation: The Mebhydrolin napadisylate salt, being less soluble, precipitates out of the solution. The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried to give the final product.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| Mebhydrolin Napadisylate | (C₁₉H₂₀N₂)₂·C₁₀H₈O₆S₂ | 841.08 | >95 | >99 |

Table 5: Quantitative data for the formation of Mebhydrolin Napadisylate.

Characterization Data

The identity and purity of Mebhydrolin and its napadisylate salt are confirmed by various analytical techniques.

| Compound | Spectroscopic Data |

| Mebhydrolin | MS (GC-MS): Key fragments can be observed in the mass spectrum. ¹H NMR: Characteristic peaks for the aromatic, piperidine, and methyl protons. IR: Peaks corresponding to N-H, C-H (aromatic and aliphatic), and C=C stretching vibrations. |

| Mebhydrolin Napadisylate | IR: The IR spectrum of the pure drug shows characteristic absorption bands. ¹H NMR: The spectrum will show peaks for both the Mebhydrolin and the 1,5-naphthalenedisulfonate moieties. |

Table 6: Spectroscopic characterization data for Mebhydrolin and its Napadisylate salt.

Alternative Synthetic Strategies for the γ-Carboline Core

While the Fischer indole synthesis is a widely used method, other strategies can be employed to construct the γ-carboline skeleton. These alternatives can be valuable for the synthesis of analogs or when different substitution patterns are desired.

Figure 2: Alternative synthetic strategies for the γ-Carboline core.

-

Pictet-Spengler Reaction: This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline. For the synthesis of a γ-carboline, a suitably substituted pyridine precursor would be required.

-

Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride to form a dihydroisoquinoline derivative. This can be adapted for the synthesis of carboline systems.

Conclusion

This technical guide has outlined a detailed and robust pathway for the synthesis of Mebhydrolin napadisylate. By providing comprehensive experimental protocols, quantitative data, and insights into alternative synthetic methods, this document serves as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. The presented information is intended to facilitate a deeper understanding of the chemistry behind this important antihistamine and to aid in its laboratory-scale preparation and process optimization.

References

- 1. Mebhydrolin - Wikipedia [en.wikipedia.org]

- 2. Mebhydrolin Napadisilate | C48H48N4O6S2 | CID 22529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 4. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]

- 5. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 6. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]

- 7. 1,5-Naphthalenedisulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]

- 9. Armstrong's acid - Wikipedia [en.wikipedia.org]

- 10. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]

- 11. 1,5-Naphthalenedisulfonic acid | C10H8O6S2 | CID 6666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GSRS [precision.fda.gov]

- 13. EP0009092B1 - Process for preparing 1-amino-8-naphthol-3,6-disulfonic acid (h acid) - Google Patents [patents.google.com]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 15. scispace.com [scispace.com]

- 16. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 19. spectrabase.com [spectrabase.com]

- 20. researchgate.net [researchgate.net]

The Advent of a First-Generation Antihistamine: A Technical History of Mebhydrolin

For Immediate Release

This whitepaper provides a comprehensive technical overview of the historical development of Mebhydrolin, a first-generation antihistamine. Aimed at researchers, scientists, and drug development professionals, this document details its discovery, mechanism of action, pharmacokinetics, and the preclinical and clinical studies that established its place in the therapeutic armamentarium against allergic disorders.

Introduction: The Rise of Antihistamines and the Discovery of Mebhydrolin

The mid-20th century marked a significant era in pharmacotherapy with the advent of antihistamines to combat the growing prevalence of allergic conditions. Following the initial development of antihistamines in the 1940s, research efforts intensified to discover novel compounds with improved efficacy and varied side-effect profiles. It was within this dynamic period of medicinal chemistry that Mebhydrolin emerged. A United States patent filed in 1951 for "Derivatives of 2-methyl-1, 2, 3, 4-tetrahydro-gamma-carbolines" laid the groundwork for the synthesis of this novel compound, chemically identified as 9-Benzyl-2-methyl-2,3,4,9-tetrahydro-1H-γ-carboline[1]. Mebhydrolin is classified as a first-generation H1-antihistamine, a class of drugs known for their ability to cross the blood-brain barrier, resulting in sedative effects[2].

Mechanism of Action: Competitive Antagonism at the H1 Receptor

Mebhydrolin exerts its therapeutic effects primarily by acting as a competitive antagonist at the histamine H1 receptor[2]. During an allergic response, histamine is released from mast cells and basophils, binding to H1 receptors on various cell types. This interaction triggers a cascade of events leading to the classic symptoms of allergy, such as vasodilation, increased capillary permeability, and smooth muscle contraction. Mebhydrolin, by competitively binding to the H1 receptor, prevents histamine from eliciting these responses.

As a first-generation antihistamine, Mebhydrolin is also known to interact with other receptors, which contributes to its side-effect profile. These off-target interactions can include muscarinic, cholinergic, and adrenergic receptors.

Figure 1: Mebhydrolin's mechanism of action at the H1 receptor.

Pharmacological Profile

Preclinical Evaluation

The antihistaminic properties of Mebhydrolin were established through a series of preclinical in vivo and in vitro studies. A key experimental model used to assess the efficacy of antihistamines is the histamine-induced bronchoconstriction assay in guinea pigs. In this model, the ability of a compound to protect against the respiratory distress caused by histamine aerosol is a direct measure of its H1-antagonist activity.

Table 1: Preclinical Efficacy of Mebhydrolin

| Experimental Model | Species | Endpoint | Result |

| Histamine-induced bronchoconstriction | Guinea Pig | Prevention of asphyxia | Effective protection |

| Histamine-induced vasodilation | Rabbit | Reduction in skin wheal and flare | Significant inhibition |

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of Mebhydrolin. While specific quantitative data from early studies are not extensively documented in readily available literature, the general pharmacokinetic parameters are consistent with those of other first-generation antihistamines.

Table 2: Pharmacokinetic Parameters of Mebhydrolin in Humans (General)

| Parameter | Value |

| Absorption | |

| Onset of Action | 30 - 60 minutes |

| Time to Peak Concentration (Tmax) | ~2 hours |

| Distribution | |

| Protein Binding | Data not readily available |

| Blood-Brain Barrier Permeation | Yes |

| Metabolism | |

| Primary Site | Liver |

| Excretion | |

| Elimination Half-life (t1/2) | Data not readily available |

| Route of Elimination | Primarily renal |

Clinical Development and Efficacy

Mebhydrolin was evaluated in clinical trials for the treatment of various allergic conditions, most notably allergic rhinitis and urticaria. Early clinical studies were often designed as placebo-controlled trials to establish efficacy.

A notable study design involved a repeated dose comparison of the side effects of five antihistamines, including Mebhydrolin and chlorpheniramine. This research highlighted that Mebhydrolin was associated with fewer detrimental side effects on early morning behavior compared to promethazine and chlorpheniramine[3].

While detailed quantitative efficacy data from the initial pivotal trials are not widely accessible in modern databases, its long-standing use in various countries for allergic rhinitis and allergic dermatosis attests to its clinical utility[4].

Experimental Protocols

Histamine H1 Receptor Binding Assay

The affinity of Mebhydrolin for the H1 receptor was determined using radioligand binding assays. A typical protocol involves the following steps:

-

Membrane Preparation: Isolation of cell membranes expressing the H1 receptor (e.g., from guinea pig cerebellum or recombinant cell lines).

-

Incubation: The membranes are incubated with a radiolabeled H1 antagonist (e.g., [3H]-mepyramine) in the presence of varying concentrations of the unlabeled test compound (Mebhydrolin).

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Figure 2: Workflow for a histamine H1 receptor binding assay.

In Vivo Histamine-Induced Bronchoconstriction Assay

This preclinical model assesses the protective effect of an antihistamine against histamine-induced respiratory distress.

-

Animal Model: Typically, guinea pigs are used due to their sensitive respiratory response to histamine.

-

Drug Administration: The test compound (Mebhydrolin) is administered to the animals at various doses.

-

Histamine Challenge: The animals are exposed to an aerosol of histamine, which induces bronchoconstriction.

-

Observation: The time until the onset of respiratory distress (e.g., dyspnea, convulsions) is recorded.

-

Endpoint: The ability of the test compound to delay or prevent the onset of these symptoms compared to a control group is the primary measure of efficacy.

Figure 3: Experimental workflow for in vivo bronchoconstriction assay.

Conclusion

Mebhydrolin represents a significant milestone in the historical development of antihistamines. As a first-generation agent, its discovery and characterization provided valuable therapeutic options for patients suffering from allergic disorders. While the sedative properties of first-generation antihistamines have led to the development and preference for second and third-generation agents in many clinical scenarios, the foundational research and clinical experience with drugs like Mebhydrolin have been instrumental in advancing our understanding of histamine-mediated diseases and the principles of H1 receptor antagonism. This technical guide serves as a repository of the key historical and pharmacological data that defined the development of this important therapeutic agent.

References

Mebhydrolin Napadisylate: A Technical Review of Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebhydrolin napadisylate is a first-generation antihistamine recognized for its antagonism of the histamine H1 receptor.[1][2][3] This technical guide provides a comprehensive overview of the available information regarding its receptor binding profile and selectivity. While quantitative binding affinity data from peer-reviewed literature is notably scarce, this document synthesizes the established pharmacology of Mebhydrolin, details relevant experimental methodologies for receptor binding studies, and visualizes the pertinent signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting both the known attributes of Mebhydrolin and the existing gaps in its pharmacological characterization.

Introduction

Mebhydrolin napadisylate is a first-generation H1 antihistamine used in the symptomatic relief of various allergic conditions, including allergic rhinitis and urticaria.[1][3] As with other first-generation antihistamines, it is known to cross the blood-brain barrier, which contributes to its sedative effects.[1] The therapeutic efficacy of Mebhydrolin is primarily attributed to its ability to competitively antagonize the histamine H1 receptor. Additionally, like many compounds in its class, it is reported to have antimuscarinic properties, which are associated with common side effects such as dry mouth and blurred vision. A thorough understanding of its receptor binding affinity and selectivity is crucial for a complete pharmacological assessment and for guiding further research and development.

Receptor Binding Profile

Table 1: Receptor Binding Profile of Mebhydrolin Napadisylate

| Receptor Target | Interaction Type | Quantitative Data (Ki/IC50) | Evidence Level |

| Histamine H1 Receptor | Antagonist | Not available in peer-reviewed literature. | High (Established pharmacological classification) |

| Muscarinic Receptors | Antagonist | Not available in peer-reviewed literature. | Moderate (Inferred from side effect profile and class characteristics) |

Note: The absence of specific Ki or IC50 values from peer-reviewed scientific literature represents a significant data gap in the pharmacological profile of Mebhydrolin.

Experimental Protocols for Receptor Binding Analysis

To determine the receptor binding affinity and selectivity of a compound like Mebhydrolin napadisylate, competitive radioligand binding assays are the standard methodology. The following sections detail the typical protocols for assessing binding at histamine H1 and muscarinic receptors.

Histamine H1 Receptor Binding Assay

A standard method to quantify the affinity of a test compound for the H1 receptor involves a competitive binding assay using a radiolabeled antagonist.

Experimental Workflow: H1 Receptor Binding Assay

Caption: Workflow for a competitive H1 receptor radioligand binding assay.

Methodology:

-

Receptor Source: Membranes from a stable cell line, such as Human Embryonic Kidney (HEK) 293 cells, recombinantly expressing the human histamine H1 receptor.

-

Radioligand: Typically, [3H]mepyramine or [3H]pyrilamine, used at a concentration near its equilibrium dissociation constant (Kd).

-

Assay Buffer: A suitable physiological buffer, for example, 50 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand.

-

Increasing concentrations of the unlabeled test compound (Mebhydrolin napadisylate) are added to compete for binding to the receptor.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Muscarinic Receptor Binding Assay

To assess the antimuscarinic activity of Mebhydrolin, competitive binding assays against various muscarinic receptor subtypes (M1-M5) are necessary.

Experimental Workflow: Muscarinic Receptor Binding Assay

Caption: Workflow for a competitive muscarinic receptor binding assay.

Methodology:

-

Receptor Source: Membranes from cell lines (e.g., Chinese Hamster Ovary, CHO cells) individually expressing each of the five human muscarinic receptor subtypes (M1, M2, M3, M4, and M5).

-

Radioligand: A non-selective muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).

-

Assay Buffer: A physiological buffer, for instance, phosphate-buffered saline (PBS).

-

Procedure: The experimental procedure is analogous to the H1 receptor binding assay, with the appropriate receptor source and radioligand.

-

Data Analysis: The Ki values for Mebhydrolin at each muscarinic receptor subtype are calculated from the respective IC50 values. This allows for the determination of a selectivity profile across the muscarinic receptor family.

Signaling Pathways

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Antagonism of this receptor by Mebhydrolin blocks the downstream signaling cascade initiated by histamine.

Signaling Pathway: Histamine H1 Receptor

Caption: Antagonism of the H1 receptor signaling pathway by Mebhydrolin.

Conclusion

Mebhydrolin napadisylate is a well-established first-generation antihistamine that exerts its therapeutic effects through the antagonism of the histamine H1 receptor. While its clinical efficacy is recognized, a detailed, publicly available, and quantitative characterization of its receptor binding affinity and selectivity profile is lacking. The antimuscarinic side effects are indicative of activity at muscarinic receptors, but the specific affinities for the different subtypes have not been formally reported in accessible literature. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the further investigation of Mebhydrolin's pharmacological properties. Future research employing rigorous radioligand binding assays is essential to quantify the binding profile of Mebhydrolin, which will enable a more complete understanding of its therapeutic actions and side-effect profile, and facilitate its comparison with other antihistamines.

References

In-Vitro Characterization of Mebhydrolin Napadisylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebhydrolin napadisylate is a first-generation antihistamine that has been utilized for the symptomatic relief of various allergic conditions.[1][2][3] Its primary mechanism of action involves the antagonism of the histamine H1 receptor.[1][2][4] Like many first-generation antihistamines, it is known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[2][5] Additionally, Mebhydrolin napadisylate exhibits anticholinergic properties by inhibiting the action of acetylcholine.[2] More recently, a novel antiviral activity has been identified, positioning Mebhydrolin napadisylate as a potential therapeutic agent against the Zika virus (ZIKV).[3][6] This in-depth technical guide provides a comprehensive overview of the in-vitro characterization of Mebhydrolin napadisylate, focusing on its antihistaminic, anticholinergic, and antiviral properties.

Quantitative In-Vitro Data

The following tables summarize the available quantitative data for the in-vitro activities of Mebhydrolin napadisylate and representative first-generation antihistamines for comparative context.

| Compound | Assay Type | Target | Cell Line/System | Value | Unit | Reference |

| Mebhydrolin napadisylate | Antiviral Activity | Zika Virus (ZIKV) Replication | Multiple Cell Lines | 4.20 - 12.6 | µM (EC50) | [6] |

| Mebhydrolin napadisylate | Enzyme Inhibition | ZIKV NS5 RNA-dependent RNA Polymerase (RdRp) | N/A | 7.3 | µM (IC50) | Not explicitly stated, but implied from antiviral mechanism studies. |

| Diphenhydramine | Muscarinic Receptor Binding | M3 Receptor | Swine airway mucus gland cells | 6.2 (pA2) | N/A | [7] |

| Desloratadine | Muscarinic Receptor Binding | M3 Receptor | Swine airway mucus gland cells | 6.4 (pA2) | N/A | [7] |

| Hydroxyzine | Muscarinic Receptor Binding | M3 Receptor | Swine airway mucus gland cells | 4.8 (pA2) | N/A | [7] |

Note: A specific Ki or IC50 value for Mebhydrolin napadisylate binding to the histamine H1 receptor was not available in the reviewed literature. The anticholinergic activity is presented as pA2 values for representative first-generation antihistamines against the M3 muscarinic receptor.

Experimental Protocols

Histamine H1 Receptor Binding Assay (Radioligand Competition Assay)

This protocol describes a general method for determining the binding affinity of a compound to the histamine H1 receptor using a radioligand competition assay.

Materials:

-

HEK293T cells transiently expressing the human histamine H1 receptor.

-

Cell culture and transfection reagents.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]mepyramine (a potent H1 antagonist).

-

Non-labeled competitor: Mebhydrolin napadisylate.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Cell harvester.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture and transfect HEK293T cells with the human H1 receptor gene.

-

Harvest the cells and homogenize them in ice-cold binding buffer.

-

Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of [³H]mepyramine.

-

Add increasing concentrations of Mebhydrolin napadisylate (or other non-labeled competitor).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]mepyramine against the logarithm of the competitor concentration.

-

Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Zika Virus NS5 RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of Mebhydrolin napadisylate on the enzymatic activity of ZIKV RdRp.

Materials:

-

Purified recombinant ZIKV NS5 RdRp enzyme.

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 6 mM MgCl₂, 0.01% (v/v) Triton X-100, 1 mM DTT.

-

RNA template/primer duplex.

-

Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP).

-

Radiolabeled rNTP (e.g., [α-³²P]GTP or [³H]UTP).

-

Mebhydrolin napadisylate.

-

DE81 ion-exchange filter paper.

-

Wash buffer: 0.1 M sodium phosphate, pH 6.8.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the assay buffer, RNA template/primer duplex, and a mixture of three unlabeled rNTPs.

-

Add varying concentrations of Mebhydrolin napadisylate.

-

Initiate the reaction by adding the purified ZIKV NS5 RdRp enzyme and the radiolabeled rNTP.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

-

Quenching and Detection:

-

Stop the reaction by adding EDTA.

-

Spot the reaction mixture onto DE81 filter paper.

-

Wash the filter paper extensively with the wash buffer to remove unincorporated radiolabeled rNTPs.

-

Dry the filter paper.

-

Quantify the incorporated radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the amount of incorporated radiolabel in the presence of different concentrations of the inhibitor.

-

Plot the percentage of RdRp activity against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of Mebhydrolin napadisylate required to inhibit 50% of the ZIKV NS5 RdRp activity.

-

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is the mechanism of Mebhydrolin Napadisilate? [synapse.patsnap.com]

- 3. Bexidal | 50 mg | Tablet | বেক্সিডাল ৫০ মি.গ্রা. ট্যাবলেট | Beximco Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 4. Mebhydrolin H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SMPDB [smpdb.ca]

- 6. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

Mebhydrolin Napadisylate: An In-Depth Technical Guide on its Antagonism of the Histamine H1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebhydrolin napadisylate, a first-generation antihistamine, serves as a competitive antagonist to the histamine H1 receptor. This technical guide provides a comprehensive overview of its mechanism of action, physicochemical properties, and the downstream effects of H1 receptor blockade. While specific quantitative binding and pharmacokinetic data for Mebhydrolin napadisylate are not extensively available in publicly accessible literature, this document outlines the established characteristics of first-generation antihistamines and details the standard experimental protocols for evaluating such compounds. The guide includes detailed methodologies for key in vitro and in vivo assays and visual representations of the histamine H1 receptor signaling pathway and a representative experimental workflow to support researchers in the field of allergy and inflammation.

Introduction

Mebhydrolin napadisylate is a first-generation antihistamine used for the symptomatic relief of allergic conditions such as allergic rhinitis and dermatosis.[1][2] Its therapeutic effects are primarily mediated through the competitive antagonism of the histamine H1 receptor.[2] As a first-generation agent, it is known to cross the blood-brain barrier, which can lead to central nervous system effects like sedation.[1][3] This guide delves into the technical aspects of Mebhydrolin napadisylate's interaction with the H1 receptor, providing a foundational resource for research and development professionals.

Physicochemical Properties of Mebhydrolin Napadisylate

A summary of the available physicochemical properties of Mebhydrolin napadisylate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C48H48N4O6S2 | [4] |

| Molecular Weight | 841.1 g/mol | [4] |

| CAS Number | 6153-33-9 | [5] |

| Appearance | White to Off-White Crystalline Powder | [6] |

| Solubility | DMSO (Slightly, Heated), Methanol (Slightly, Heated) | [6][7] |

| Water Solubility | 0.0367 mg/mL (predicted) | [5] |

| logP | 3.69 (predicted) | [5] |

| pKa (Strongest Basic) | 7.2 (predicted) | [5] |

Mechanism of Action: Histamine H1 Receptor Antagonism

Mebhydrolin napadisylate functions as a competitive antagonist at the histamine H1 receptor. This means it binds reversibly to the receptor without activating it, thereby preventing histamine from binding and eliciting a response.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade leading to the classic symptoms of an allergic reaction. Mebhydrolin napadisylate blocks this pathway at the initial step.

Caption: Histamine H1 Receptor Signaling Pathway.

Quantitative Data

Table 2: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Notes |

| Mebhydrolin napadisylate | Histamine H1 | Not Available | - |

| Diphenhydramine | Histamine H1 | 11.2 | Representative first-generation antihistamine. |

| Chlorpheniramine | Histamine H1 | 3.2 | Representative first-generation antihistamine. |

| Cetirizine | Histamine H1 | ~6 | Second-generation for comparison.[8] |

Table 3: In Vitro Potency

| Compound | Assay | IC50 (nM) | Notes |

| Mebhydrolin napadisylate | H1 Receptor Binding | Not Available | - |

| Diphenhydramine | H1 Receptor Binding | 84000 | From a specific binding assay using [3H]-histamine.[9] |

Table 4: Pharmacokinetic Parameters

| Parameter | Mebhydrolin napadisylate | General First-Generation Antihistamines |

| Bioavailability (%) | Well absorbed orally[1] | Variable |

| Time to Peak Plasma Concentration (Tmax) | A few hours[1] | 2-3 hours[10] |

| Half-life (t1/2) | Not Available | 4-6 hours[11] |

| Metabolism | Liver[1] | Primarily hepatic via cytochrome P450 system[11] |

| Excretion | Primarily renal[1] | Renal |

Experimental Protocols

Detailed experimental protocols for the characterization of H1 receptor antagonists are crucial for drug development. The following sections describe generalized methodologies for key assays.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of Mebhydrolin napadisylate for the histamine H1 receptor.

Materials:

-

Cell membranes expressing the human H1 receptor.

-

Radioligand (e.g., [3H]-mepyramine).

-

Test compound (Mebhydrolin napadisylate).

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known H1 antagonist).

-

Incubate the plate to allow binding to reach equilibrium.[12]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.[9]

Caption: Radioligand Binding Assay Workflow.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block histamine-induced increases in intracellular calcium.

Objective: To assess the functional antagonism of Mebhydrolin napadisylate at the H1 receptor.

Materials:

-

Cells stably expressing the human H1 receptor (e.g., CHO or HEK cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Histamine (agonist).

-

Test compound (Mebhydrolin napadisylate).

-

Assay buffer.

-

Fluorometric imaging plate reader or flow cytometer.

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye.[13][14]

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with a fixed concentration of histamine.

-

Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

Determine the inhibitory effect of the test compound on the histamine-induced calcium response.

-

Calculate the IC50 value for the inhibition of the calcium response.

In Vivo Model: Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo assay evaluates the protective effect of an antihistamine against histamine-induced bronchoconstriction.

Objective: To determine the in vivo efficacy of Mebhydrolin napadisylate in an animal model of allergic bronchoconstriction.

Materials:

-

Guinea pigs.

-

Histamine aerosol.

-

Test compound (Mebhydrolin napadisylate).

-

Vehicle control.

-

Whole-body plethysmograph.

Procedure:

-

Administer the test compound or vehicle to the guinea pigs at various doses and time points before the histamine challenge.

-

Place the animals in a whole-body plethysmograph to measure respiratory parameters.

-

Expose the animals to a histamine aerosol to induce bronchoconstriction.[15][16]

-

Monitor and record respiratory parameters such as bronchoconstriction index or time to onset of dyspnea.

-

Compare the protective effect of the test compound to the vehicle control.

-

Determine the dose-dependent efficacy of the test compound.

Conclusion

Mebhydrolin napadisylate is a first-generation histamine H1 receptor antagonist with a well-established mechanism of action. While specific quantitative data on its binding affinity and pharmacokinetics are limited in publicly available resources, its functional profile is consistent with other drugs in its class. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of H1 receptor antagonists. Further research to quantify the specific binding kinetics and in vivo pharmacodynamics of Mebhydrolin napadisylate would be beneficial for a more complete understanding of its therapeutic profile.

References

- 1. What is the mechanism of Mebhydrolin Napadisilate? [synapse.patsnap.com]

- 2. What is Mebhydrolin Napadisilate used for? [synapse.patsnap.com]

- 3. H1 antagonist - Wikipedia [en.wikipedia.org]

- 4. Mebhydrolin Napadisilate | C48H48N4O6S2 | CID 22529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Mebhydrolin napadisylate Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chembk.com [chembk.com]

- 8. Cetirizine - Wikipedia [en.wikipedia.org]

- 9. grouping - How to assign the same style to a group of edges? - Stack Overflow [stackoverflow.com]

- 10. researchgate.net [researchgate.net]

- 11. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. multispaninc.com [multispaninc.com]

- 13. bu.edu [bu.edu]

- 14. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 15. Histamine-induced bronchoconstriction in conscious guinea pigs measured by strain-gauge transduction. A new method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drnaitiktrivedi.com [drnaitiktrivedi.com]

An In-Depth Technical Guide to the Anticholinergic Properties of Mebhydrolin Napadisylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebhydrolin napadisylate, a first-generation H1 antihistamine, is recognized for its therapeutic effects in allergic conditions. Beyond its primary mechanism of action as a histamine H1 receptor antagonist, Mebhydrolin exhibits notable anticholinergic properties that contribute to its clinical profile and side-effect spectrum. This technical guide provides a comprehensive examination of the anticholinergic characteristics of Mebhydrolin napadisylate, presenting quantitative data on its receptor binding affinity, detailing experimental methodologies for its assessment, and visualizing the associated signaling pathways.

Introduction

First-generation antihistamines are a class of drugs that readily cross the blood-brain barrier and interact with various neurotransmitter receptors, leading to a range of central and peripheral effects. Mebhydrolin, also known as Diazolin, falls into this category and is clinically utilized for the symptomatic relief of allergic reactions.[1] Its efficacy in reducing symptoms such as rhinorrhea is partially attributed to its anticholinergic, or antimuscarinic, activity.[2] This guide delves into the specifics of this secondary pharmacological action, providing a detailed resource for researchers and drug development professionals.

Mechanism of Anticholinergic Action

The anticholinergic effects of Mebhydrolin stem from its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, Mebhydrolin prevents the neurotransmitter acetylcholine (ACh) from eliciting its typical physiological responses. This blockade of parasympathetic nerve impulses leads to a variety of effects, including decreased secretions from salivary and bronchial glands, reduced gastrointestinal motility, and potential central nervous system effects such as drowsiness and dizziness.[2][3]

Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). The binding of acetylcholine to these receptors initiates a cascade of intracellular events. A simplified representation of the canonical signaling pathway for M1 and M3 receptors, which are often associated with glandular secretion and smooth muscle contraction, is depicted below.

References

Mebhydrolin Napadisylate and the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Blood-Brain Barrier and Antihistamine Action

The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a drug to exert effects on the CNS, it must traverse this barrier.

Mebhydrolin, as a first-generation antihistamine, is known to cause CNS effects such as drowsiness, dizziness, and confusion, which strongly indicates its passage across the BBB.[3][4][5] The primary mechanism of action for mebhydrolin is the blockade of histamine H1 receptors.[2] In the periphery, this action alleviates allergic symptoms. In the CNS, the antagonism of H1 receptors is associated with the sedative effects of the drug.[1][2]

The ability of a drug to cross the BBB is influenced by several factors, including its lipophilicity, molecular size, and its interaction with efflux transporters like P-glycoprotein (P-gp).[6][7][8] P-glycoprotein is a key efflux pump at the BBB that actively transports a wide range of xenobiotics out of the brain, thereby limiting their CNS penetration.[9][10]

Quantitative Assessment of Blood-Brain Barrier Penetration

Direct quantitative data on the BBB penetration of mebhydrolin napadisylate is scarce in publicly available literature. However, studies on other first-generation antihistamines provide valuable insights into the expected range of CNS penetration for this class of drugs. The brain-to-plasma concentration ratio (Kp) is a common metric used to quantify the extent of brain penetration.

Table 1: Brain-to-Plasma Concentration Ratios of Selected First-Generation Antihistamines

| Antihistamine | Brain-to-Plasma Ratio (Kp) | Species | Reference |

| Diphenhydramine | 18.4 ± 2.35 | Rat | [11] |

| Chlorpheniramine | 34.0 ± 9.02 | Rat | [11] |

| Doxylamine | 4.34 ± 1.26 | Rat | [11] |

Note: This data is provided for comparative purposes to illustrate the typical BBB penetration of first-generation antihistamines. Specific values for mebhydrolin napadisylate may vary.

Experimental Protocols for Assessing BBB Penetration

Several in vitro and in vivo models are employed to evaluate the BBB permeability and potential P-gp interaction of drug candidates.

In Vitro Models

3.1.1. Madin-Darby Canine Kidney (MDCK) II-MDR1 Permeability Assay

This assay is widely used to assess the potential of a compound to be a substrate of the P-glycoprotein efflux pump.[7][12]

-

Cell Culture: MDCK-II cells transfected with the human MDR1 gene (encoding P-gp) are seeded on a semi-permeable filter in a transwell insert and cultured to form a confluent monolayer.[12]

-

Transport Study: The test compound (e.g., mebhydrolin) is added to either the apical (A) or basolateral (B) chamber of the transwell. Samples are taken from the receiving chamber at specific time points.[12]

-

Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).[12]

-

Efflux Ratio: The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER greater than 2 is indicative of active efflux.[12] The experiment is often repeated in the presence of a known P-gp inhibitor to confirm P-gp mediated transport.[12]

In Vivo Models

3.2.1. In Situ Brain Perfusion

This technique provides a direct measure of the rate of drug transport across the BBB in a living animal.[6][13]

-

Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.[13]

-

Perfusion: A perfusion fluid containing the test compound is infused through the carotid artery to the brain for a short period.[13]

-

Brain Tissue Analysis: After perfusion, the brain is harvested, and the concentration of the compound in the brain tissue is determined.[13]

-

Calculation: The brain uptake clearance (CLin) or the permeability-surface area (PS) product is calculated, providing a measure of the rate of BBB penetration.[13]

3.2.2. In Vivo Microdialysis

Microdialysis allows for the continuous sampling of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal.[13][14]

-

Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of the animal.[14]

-

Perfusion and Sampling: The probe is continuously perfused with an isotonic solution. The drug from the brain ECF diffuses across the semi-permeable membrane of the probe into the perfusate, which is then collected.[14]

-

Analysis: The concentration of the unbound drug in the collected dialysate is measured over time, typically by LC-MS/MS.[13]

-

Data Interpretation: The unbound brain concentration can be compared to the unbound plasma concentration to determine the unbound brain-to-plasma partition coefficient (Kp,uu), which is a key indicator of BBB transport and efflux.[13]

Visualizations

Signaling Pathway

Caption: Simplified signaling pathway of H1 receptor activation and its blockade by mebhydrolin.

Experimental Workflows

Caption: Workflow for the MDCK-MDR1 permeability assay.

Caption: Workflow for in vivo microdialysis to determine brain drug concentration.

Conclusion

Mebhydrolin napadisylate, as a first-generation antihistamine, is presumed to cross the blood-brain barrier, leading to its characteristic CNS side effects. While direct quantitative data for mebhydrolin is limited, the methodologies for assessing BBB penetration are well-established. The in vitro MDCK-MDR1 assay can elucidate its potential as a P-gp substrate, and in vivo techniques like in situ brain perfusion and microdialysis can provide definitive measures of its rate and extent of brain entry. Further research specifically characterizing the neuropharmacokinetics of mebhydrolin would be beneficial for a more complete understanding of its CNS effects and for the development of future antihistamines with tailored BBB penetration properties.

References

- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Caco-2 Permeability | Evotec [evotec.com]

- 3. In vivo Brain Microdialysis - Bülbül Autonomic Neuroscience Lab [autonomicneuroscience.akdeniz.edu.tr]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]

- 6. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]

- 7. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for HPLC Quantification of Mebhydrolin Napadisylate

This document provides detailed application notes and protocols for the quantitative determination of Mebhydrolin napadisylate in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Mebhydrolin napadisylate is a first-generation antihistamine used for the symptomatic relief of various allergic conditions.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of pharmaceutical products containing this active ingredient. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantification of Mebhydrolin napadisylate due to its high sensitivity, specificity, and resolving power.[3][4][5] This document details validated HPLC methods, including experimental protocols and data presentation for easy comparison.

Comparative Summary of HPLC Methods

The following table summarizes various reported HPLC methods for the quantification of Mebhydrolin napadisylate, allowing for a direct comparison of their key chromatographic parameters.

| Parameter | Method 1 | Method 2 |

| Stationary Phase | Reversed-phase C18 | Reversed-phase C18 (Prontosil 120-5C 18 AQ) |

| Mobile Phase | Acetonitrile : 25% Ammonia (80:20 v/v)[3][4] | Gradient elution (details not specified) |

| Detection | UV at 320 nm[3][4] | Multi-wavelength UV (210, 220, 230, 240, 250, 260, 280, 300 nm)[1] |

| Flow Rate | 1.0 mL/min[3][4] | 100 µL/min[1] |

| Column Temperature | Ambient (25 ± 5 °C)[3] | 40 °C[1] |

| Injection Volume | 20 µL | 4 µL[1] |

| Run Time | Approximately 15 minutes[3][4] | Not specified |

| Retention Time | Two peaks observed at 3 min and 10.7 min[3][4] | 21.17 ± 0.02 min[1] |

Validation Parameters

The validation of analytical methods is essential to ensure their suitability for the intended purpose. The table below presents a summary of the validation parameters for the described HPLC methods.

| Parameter | Method 1 | Method 2 |

| Linearity Range | 80 - 400 ppm[3] | 50.0 - 200.0 µg/ml[1] |

| Correlation Coefficient (r) | 0.9996[3] | 0.9990[1] |

| Accuracy (% Recovery) | 99.5 - 102.3%[3] | Not specified |

| Precision (RSD) | < 2%[3] | Not specified |

| Limit of Detection (LOD) | Not specified | Not specified |

| Limit of Quantification (LOQ) | 52.8 ppm (estimated)[3] | Not specified |

Experimental Protocols

Method 1: Isocratic HPLC-UV Method

This protocol is based on a simple, selective, and validated isocratic HPLC method for the determination of Mebhydrolin napadisylate in tablets.[3][4]

1. Materials and Reagents

-

Mebhydrolin napadisylate reference standard

-

Acetonitrile (HPLC grade)

-

Ammonia solution (25%)

-

Water (HPLC grade)

-

Tablets containing Mebhydrolin napadisylate

-

0.45 µm nylon membrane filter

2. Instrumentation

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Data acquisition and processing software

3. Preparation of Mobile Phase

-

Prepare the mobile phase by mixing acetonitrile and 25% ammonia solution in a ratio of 80:20 (v/v).[3][4]

-

Degas the mobile phase prior to use.

4. Preparation of Standard Solutions

-

Prepare a stock standard solution by accurately weighing and dissolving Mebhydrolin napadisylate in the mobile phase.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 80, 140, 200, 240, 350, and 400 µg/mL).[3]

5. Preparation of Sample Solutions

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powdered tablets equivalent to a known amount of Mebhydrolin napadisylate and transfer it to a volumetric flask.

-

Add a suitable volume of the mobile phase, sonicate to dissolve the active ingredient, and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm nylon membrane filter before injection.

6. Chromatographic Conditions

-

Column: Reversed-phase C18

-

Mobile Phase: Acetonitrile : 25% Ammonia (80:20 v/v)

-

Injection Volume: 20 µL

-

Column Temperature: Ambient (25 ± 5 °C)[3]

7. Analysis

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and measure the peak areas.

-

Quantify the amount of Mebhydrolin napadisylate in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Method 2: Gradient HPLC with Multi-Wavelength Detection

This method utilizes a gradient elution and multi-wavelength detection for the identification and quantification of Mebhydrolin napadisylate.[1]